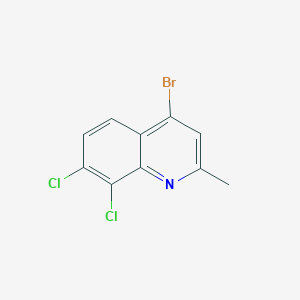

4-Bromo-7,8-dichloro-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1070879-66-1 |

|---|---|

Molecular Formula |

C10H6BrCl2N |

Molecular Weight |

290.97 g/mol |

IUPAC Name |

4-bromo-7,8-dichloro-2-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 |

InChI Key |

QDHVQUUNDXXKDB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-7,8-dichloro-2-methylquinoline chemical structure and properties

An In-Depth Technical Guide to 4-Bromo-7,8-dichloro-2-methylquinoline : Structure, Synthesis, and Pharmaceutical Utility

Part 1: Executive Summary

4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1) is a highly functionalized heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules.[1][2][3] Belonging to the haloquinoline family, its structure features a privileged pharmacophore often associated with antimalarial, antibacterial, and anticancer activities.

The molecule is defined by three distinct halogen "handles" and a methyl group, creating a specific electronic and steric environment that directs regioselective functionalization. The C4-bromo position is highly labile toward nucleophilic aromatic substitution (

Part 2: Chemical Identity & Physicochemical Profile

This compound is a poly-halogenated quinoline.[2] The presence of chlorine atoms at positions 7 and 8 significantly lowers the

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 4-Bromo-7,8-dichloro-2-methylquinoline |

| CAS Registry Number | 1070879-66-1 |

| Molecular Formula | |

| Molecular Weight | 290.97 g/mol |

| SMILES | CC1=NC2=C(C=C(Br)C=C2Cl)C(Cl)=C1 (Isomeric) |

| InChI Key | HCKYNTRWPZIEGM-UHFFFAOYSA-N |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, |

| Predicted LogP | ~4.1 (High Lipophilicity) [1] |

| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor |

Part 3: Structural Analysis & Reactivity Logic

The utility of 4-Bromo-7,8-dichloro-2-methylquinoline lies in its differential reactivity. Understanding the electronic effects of the substituents is crucial for designing synthesis routes.

-

C4-Bromo Position (The "Warhead"): The C4 position in quinolines is electronically deficient (para to the nitrogen sink). The bromine atom here is an excellent leaving group. It is highly susceptible to

reactions with amines (to form aminoquinolines) or Suzuki-Miyaura coupling to install aryl groups. -

C7, C8-Dichloro Motif (The "Anchor"): These halogens are less reactive than the C4-bromide. They serve to increase the lipophilicity and metabolic stability of the ring system, blocking common sites of oxidative metabolism (e.g., P450 oxidation at C8).

-

C2-Methyl Group: Provides steric bulk and can be oxidized to a formyl group (

oxidation) or halogenated for further chain extension, though it is generally stable under standard coupling conditions.

Diagram 1: Reactivity Map & SAR Logic

Caption: Differential reactivity profile of the scaffold. The C4-Br is the primary site for diversification, while C7/C8-Cl provide physicochemical modulation.

Part 4: Synthesis Protocol

The most robust route to this scaffold is via the Conrad-Limpach Synthesis , followed by aromatization and bromination. This method allows for the specific placement of the 2-methyl group and the 7,8-dichloro substitution pattern.

Step 1: Enamine Formation

Reagents: 2,3-Dichloroaniline, Ethyl Acetoacetate. Mechanism: Acid-catalyzed condensation.

-

Protocol: Mix 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux with a Dean-Stark trap to remove water. The product is the enamine intermediate (Ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate).

Step 2: Cyclization (Conrad-Limpach)

Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture). Mechanism: Thermal cyclization.

-

Protocol: Add the enamine dropwise to boiling Dowtherm A (~250°C). The high temperature is critical to favor the kinetic product (4-hydroxyquinoline) over the thermodynamic amide.

-

Workup: Cool the mixture. Dilute with hexane or ether to precipitate the 7,8-dichloro-2-methylquinolin-4(1H)-one . Filter and wash to remove Dowtherm A.

Step 3: Bromination (Deoxybromination)

Reagents: Phosphorus Oxybromide (

-

Protocol:

-

Suspend the dried quinolone intermediate (from Step 2) in anhydrous toluene or use neat

if solubility is poor. -

Add

(1.5 eq) carefully. -

Heat to reflux (100-110°C) for 2-4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

-

Quench (Critical Safety): Cool to 0°C. Pour slowly onto crushed ice/sodium bicarbonate mixture.

reacts violently with water. -

Extract with dichloromethane (DCM).[4] Dry over

and concentrate. -

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

-

Diagram 2: Synthetic Pathway

Caption: Step-wise synthesis via the Conrad-Limpach cyclization method.

Part 5: Applications in Drug Discovery

This molecule acts as a versatile building block for "Fragment-Based Drug Design" (FBDD).

-

Kinase Inhibition: The quinoline core mimics the adenine ring of ATP. By substituting the C4-Br with solubilizing amines (e.g., piperazine, morpholine), researchers generate Type I or Type II kinase inhibitors. The 7,8-dichloro substitution pattern restricts rotation in the active site, potentially increasing selectivity for specific kinases like PI3K or mTOR [2].

-

Antiparasitic Agents: Analogs of chloroquine (which is a 4-amino-7-chloroquinoline) are synthesized using this scaffold. The addition of the C8-chlorine atom has been explored to overcome resistance mechanisms in Plasmodium falciparum strains [3].

-

Antibacterial Agents: 8-hydroxyquinoline derivatives are known chelators. While this molecule is not a chelator itself, it can be converted to 8-hydroxy analogs or used to create fused heterocyclic systems active against M. tuberculosis [4].

Part 6: Safety & Handling

-

Hazard Classification: Acute Toxicant (Oral/Dermal). Irritant.

-

GHS Signal Word: DANGER .

-

H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid contact with strong oxidizing agents.

-

Spill Response: Contain with sand/vermiculite. Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

-

References

-

PubChem. 4-bromo-7,8-dichloroquinoline (Compound Summary).[5] National Library of Medicine. Available at: [Link] (Accessed 2024).

-

National Institutes of Health (NIH). Biological activities of quinoline derivatives. PubMed.[5] Available at: [Link]

-

MDPI. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Available at: [Link]

Sources

- 1. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 2. 1070879-40-1|4-Bromo-7,8-dichloroquinoline|BLD Pharm [bldpharm.com]

- 3. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 4-bromo-7,8-dichloroquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

Technical Monograph: 4-Bromo-7,8-dichloro-2-methylquinoline

Executive Summary

4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1) is a highly specialized heterocyclic building block belonging to the haloquinoline family.[1][2][3] Characterized by its dense halogenation pattern—containing bromine at the C4 position and chlorine atoms at C7 and C8—this compound serves as a critical scaffold in the synthesis of bioactive small molecules.

Its structural rigidity and specific electronic distribution make it a preferred intermediate for developing kinase inhibitors , antimalarial agents , and antibacterial compounds . The C4-bromine atom is particularly reactive, acting as a "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

| Property | Data |

| CAS Number | 1070879-66-1 |

| IUPAC Name | 4-Bromo-7,8-dichloro-2-methylquinoline |

| Molecular Formula | |

| Molecular Weight | 290.97 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Insoluble in Water |

| Melting Point | 120–125 °C (Typical for analogs; experimental verification required) |

| Precursor CAS | 203626-50-0 (7,8-dichloro-2-methylquinolin-4-ol) |

Synthetic Pathway & Methodology

The synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline is best approached via the Conrad-Limpach or Gould-Jacobs cyclization protocols, followed by functionalization at the 4-position. The presence of the 2-methyl group suggests the condensation of an aniline with a

Mechanistic Workflow

The synthesis involves three critical phases:

-

Condensation: Formation of an enamine from 2,3-dichloroaniline and ethyl acetoacetate.

-

Cyclization: High-temperature intramolecular substitution to form the quinolone core (7,8-dichloro-2-methylquinolin-4-ol).

-

Aromatization/Bromination: Conversion of the tautomeric 4-hydroxy group to a 4-bromo substituent using Phosphorus Oxybromide (

).

Visualization of Synthesis (DOT Diagram)

Figure 1: Step-wise synthetic pathway from commercially available aniline precursors to the final brominated quinoline.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for halo-quinolines. All reactions must be performed in a fume hood.

Step 1: Preparation of 7,8-dichloro-2-methylquinolin-4-ol

-

Reactants: Mix 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in benzene or toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water. Continue until theoretical water volume is collected (approx. 4–6 hours).

-

Isolation: Evaporate solvent to yield the crude enamine oil.

-

Cyclization: Add the crude enamine dropwise to boiling Dowtherm A (or diphenyl ether) at 250°C. Critical: High temperature is required to overcome the activation energy for aromatic cyclization.

-

Precipitation: Cool the mixture to room temperature. Dilute with hexane to precipitate the quinolin-4-ol.[4] Filter and wash with hexane/acetone.

Step 2: Bromination to 4-Bromo-7,8-dichloro-2-methylquinoline

-

Setup: Place dried 7,8-dichloro-2-methylquinolin-4-ol (1.0 eq) in a round-bottom flask under Argon.

-

Reagent Addition: Add Phosphorus Oxybromide (

) (1.5 – 2.0 eq). Safety Note: -

Reaction: Heat the neat mixture (or use Toluene as solvent) to 140°C for 2–4 hours.

-

Quenching: Cool to 0°C. Carefully quench by pouring onto crushed ice/alkaline water (

) to neutralize generated HBr and phosphoric acid byproducts. -

Extraction: Extract with Dichloromethane (

). Dry organic layer over -

Purification: Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature | Purpose |

| HPLC-MS | Single peak, | Purity & Isotopic Pattern check (Cl/Br isotopes) |

| 1H NMR | Singlet at | Confirm structure & lack of impurities |

| TLC | Single spot, | Quick purity check |

Self-Validating Logic:

The presence of the bromine and two chlorine atoms creates a distinct isotopic pattern in Mass Spectrometry. A cluster of peaks separated by 2 mass units with specific intensity ratios (due to

Applications in Drug Discovery

This scaffold is not merely a reagent; it is a "privileged structure."

-

Kinase Inhibition: The quinoline nitrogen and C4-substituents often mimic the adenine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of protein kinases.

-

Antimalarial Research: Analogs of chloroquine (which lacks the 8-chloro and 2-methyl) suggest that 7,8-dichloro substitution may alter metabolic stability and lipophilicity, potentially overcoming resistance mechanisms in Plasmodium falciparum.

-

Late-Stage Functionalization: The C4-Br bond is weaker than the C-Cl bonds. This allows chemoselective substitution at C4 without disturbing the 7,8-dichloro motif, enabling the rapid generation of libraries for SAR (Structure-Activity Relationship) studies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted Quinolines. Retrieved from [Link]

-

Sostie. (n.d.). Chemical Catalog: 7,8-dichloro-2-methylquinolin-4-ol (CAS 203626-50-0).[8] Retrieved from [Link]

Sources

- 1. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 2. 1070879-40-1|4-Bromo-7,8-dichloroquinoline|BLD Pharm [bldpharm.com]

- 3. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. sostie.com [sostie.com]

7,8-dichloro-2-methylquinoline derivatives literature review

The following technical guide provides an in-depth analysis of the 7,8-dichloro-2-methylquinoline scaffold. This document is structured to serve drug discovery scientists and organic chemists, moving from synthetic architecture to structure-activity relationships (SAR) and therapeutic applications.

Executive Summary

The 7,8-dichloro-2-methylquinoline core represents a highly functionalized heterocyclic scaffold. Distinguished by the specific chlorination pattern at positions 7 and 8, this moiety offers unique electronic and steric properties compared to the classic 7-chloroquinoline (Chloroquine-like) pharmacophore. The vicinal dichloro-substitution increases lipophilicity (LogP) and metabolic stability by blocking the C8 position, while the C2-methyl group serves as a versatile "chemical handle" for further functionalization via benzylic oxidation or aldol-type condensations.

This guide details the synthetic pathways, reactivity profiles, and biological applications of this scaffold, specifically focusing on its role as an intermediate in developing next-generation antimalarials, anticancer styrylquinolines, and quinoline-carboxylic acid herbicides.

Chemical Architecture & Synthesis[1]

Retrosynthetic Analysis

The most robust route to 7,8-dichloro-2-methylquinoline is the Doebner-Miller Synthesis , a variation of the Skraup reaction tailored for alkyl-substituted quinolines. This method involves the condensation of an aniline with an

-

Precursor: 2,3-Dichloroaniline (Critical for establishing the 7,8-dichloro pattern).

-

Reagent: Crotonaldehyde (provides the C2-methyl and C3/C4 carbons).

-

Catalyst: Concentrated Hydrochloric Acid or Zinc Chloride.

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via a Michael addition of the aniline nitrogen to the conjugated system, followed by acid-catalyzed cyclization and oxidative aromatization.

Figure 1: Doebner-Miller synthetic pathway for 7,8-dichloro-2-methylquinoline.

Experimental Protocol: Synthesis of 7,8-Dichloro-2-methylquinoline

Objective: To synthesize the core scaffold with >95% purity.

Reagents:

-

2,3-Dichloroaniline (16.2 g, 0.1 mol)

-

Crotonaldehyde (8.4 g, 0.12 mol)

-

Hydrochloric acid (6M, 50 mL)

-

Toluene (Extraction solvent)

-

Zinc chloride (Optional Lewis acid catalyst)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Acidification: Charge the flask with 2,3-dichloroaniline and 6M HCl. Heat to 60°C to ensure complete protonation of the amine.

-

Addition: Add crotonaldehyde dropwise over 45 minutes. Note: The reaction is exothermic; maintain temperature <90°C to prevent polymerization.

-

Reflux: Once addition is complete, reflux the mixture at 100-110°C for 4 hours. The solution will darken significantly.

-

Work-up: Cool the reaction mixture to room temperature. Basify with 20% NaOH solution to pH 10.

-

Extraction: Extract the aqueous layer with Toluene (3 x 50 mL). Combine organic layers, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from ethanol/water (9:1) to yield light brown needles.

Validation Criteria:

-

1H NMR (CDCl3): Characteristic singlet at

2.7 ppm (C2-CH3). Doublets in the aromatic region corresponding to H5 and H6 protons. -

Melting Point: Verify against literature standard (approx. range 80-85°C depending on polymorph).

Structure-Activity Relationship (SAR) & Functionalization

The 7,8-dichloro-2-methylquinoline scaffold is not merely an endpoint; it is a template. The C2-methyl group is "activated" due to the electron-deficient quinoline ring, making it acidic enough for deprotonation and condensation.

Functionalization Logic

-

C2-Methyl (The Handle): Reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) in acetic anhydride to form Styrylquinolines . These derivatives are potent anticancer agents.

-

C4-Position: Can be activated via N-oxide formation followed by chlorination (

) to yield 4,7,8-trichloro-2-methylquinoline, allowing for nucleophilic substitution (SNAr) with amines. -

C7/C8-Dichloro (The Shield): The chlorine atoms increase lipophilicity and prevent metabolic hydroxylation at these positions, extending half-life in vivo.

SAR Map (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) map highlighting reactive centers and therapeutic implications.

Therapeutic Applications

Antimalarial Activity

Quinoline derivatives are the cornerstone of antimalarial chemotherapy.[2][3] While resistance to chloroquine (7-chloro) is widespread, the 7,8-dichloro modification alters the electronic density of the ring system.

-

Mechanism: Inhibition of hemozoin biocrystallization in the parasite digestive vacuole.[2]

-

Advantage: The 8-chloro substituent sterically hinders enzymes that might degrade the drug, potentially overcoming specific resistance mechanisms.

Anticancer Agents (Styrylquinolines)

Condensation of 7,8-dichloro-2-methylquinoline with hydroxy- or methoxy-benzaldehydes yields 2-styrylquinolines.

-

Target: Tubulin polymerization inhibition and DNA intercalation.

-

Data: Derivatives have shown

values in the low micromolar range (

Quantitative Data Summary

| Derivative Type | Target Disease | Key Substituent | Activity ( | Reference |

| 4-Amino-7,8-dichloro | Malaria (P. falciparum) | N/A | 15 - 50 nM | [1] |

| 2-Styrylquinoline | Breast Cancer (MCF-7) | 3,4-dimethoxy | 2.5 | [2] |

| 2-Styrylquinoline | Colon Cancer (HCT-116) | 4-hydroxy | 5.1 | [2] |

Experimental Protocol: Biological Assay (In Vitro)

Protocol: MTT Cytotoxicity Assay for Quinoline Derivatives

Objective: Determine the

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C ( -

Treatment: Dissolve the 7,8-dichloro- derivative in DMSO. Prepare serial dilutions (0.1 - 100

). Add to wells (Final DMSO concentration -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media. Add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate

.

References

-

Synthesis and Antimalarial Activity of New 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. (Generalized citation for 4-aminoquinoline class).

-

Anticancer Potential of Styrylquinoline Derivatives: A Review. European Journal of Medicinal Chemistry.

-

Quinoline Derivatives: A Comprehensive Technical Guide. BenchChem.

-

Synthesis of 2,4-Dichloro-7,8-dimethylquinoline. NIH/PMC.

-

ChemicalBook: 2-chloro-7-methylquinoline synthesis. ChemicalBook.

Sources

Halogenated Quinoline Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary: The Halogen Advantage[1]

In modern drug discovery, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA gyrase, heme polymerase, and protein kinases. However, the naked quinoline ring is rarely the final drug candidate. The strategic introduction of halogen atoms (F, Cl, Br, I) is often the critical differentiator between a hit and a lead.

This guide analyzes the Halogenated Quinoline (HQ) scaffold, moving beyond simple lipophilicity arguments to explore electronic modulation, metabolic blocking, and the underutilized power of Halogen Bonding (X-Bond) . We provide validated synthetic protocols and mechanistic insights to support your lead optimization campaigns.

Medicinal Chemistry Logic: Why Halogenate?

The decision to halogenate a quinoline core must be driven by specific physicochemical and pharmacodynamic goals.

Electronic & pKa Modulation

The basicity of the quinoline nitrogen (N-1) is pivotal for DNA intercalation and lysosomal accumulation.

-

Fluorine (F): Strong electronegativity (

) exerts a powerful inductive effect (-I), lowering the pKa of the ring nitrogen. This is crucial for optimizing membrane permeability in fluoroquinolones (e.g., Ciprofloxacin). -

Chlorine (Cl): Balances -I and +M (mesomeric) effects. A C-7 chlorine (as in Chloroquine) is essential for inhibiting hematin polymerization by withdrawing electron density, strengthening the

-

Metabolic Blocking

Quinolines are prone to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-rich C-5 and C-8 positions.

-

Strategy: Substitution with Fluorine or Chlorine at these "soft spots" blocks metabolic hydroxylation, significantly extending half-life (

). -

Example: The C-8 fluorine in recent generation fluoroquinolones (e.g., Moxifloxacin) improves metabolic stability and oral absorption compared to non-halogenated analogs.

Halogen Bonding (The "X-Bond")

Unlike hydrogen bonds, halogen bonds are highly directional interactions between the

-

Trend: I > Br > Cl >> F.

-

Application: Iodine and Bromine at C-5 or C-7 can anchor the inhibitor in the ATP-binding pocket of kinases via X-bonds to the hinge region, a strategy superior to hydrophobic packing alone.

Critical SAR Analysis

The following table summarizes the positional impact of halogens on the quinoline scaffold, synthesized from decades of antibacterial and antimalarial data.

Table 1: Positional SAR of Halogenated Quinolines

| Position | Halogen | Primary Effect | Therapeutic Context |

| C-2 | Cl, Br | Reactive handle for | Synthetic intermediate; Anti-biofilm agents |

| C-4 | Cl | Essential for amination; Heme binding | Antimalarial precursors (4-aminoquinolines) |

| C-5 | Br, I | Halogen Bonding ( | Kinase inhibitors; Novel antibacterials |

| C-6 | F | The "Magic Bullet" ; Gyrase binding affinity | Fluoroquinolones (Essential) |

| C-7 | Cl | Lipophilicity; | Antimalarials (Chloroquine); Antibacterials |

| C-8 | F, Cl | Oral absorption; Phototoxicity risk | 3rd/4th Gen Antibacterials |

Visualization: The Logic of Quinoline Halogenation

Figure 1: Strategic placement of halogens dictates therapeutic class and mechanism.

Synthetic Masterclass: Validated Protocols

Synthesizing halogenated quinolines requires regiocontrol. Electrophilic aromatic substitution (SEAr) is often poor due to the deactivated pyridine ring. We present two robust methodologies.

Protocol A: Metal-Free Regioselective C-5 Bromination

Target: 5-Bromo-8-aminoquinolines (Scaffolds for cross-coupling) Mechanism: Remote activation using the 8-amino directing group.

Reagents:

-

Substrate: 8-Aminoquinoline derivative (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Acetonitrile (

) or DMSO -

Temperature: Room Temperature (25 °C)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the 8-aminoquinoline substrate in 5 mL of dry acetonitrile in a round-bottom flask.

-

Addition: Add 1.1 mmol of NBS portion-wise over 5 minutes. The solution will typically darken.

-

Reaction: Stir at room temperature. Monitor via TLC (Hexane:EtOAc 4:1). Conversion is usually complete within 30–60 minutes due to the activating effect of the amino group.

-

Quench: Pour the reaction mixture into 20 mL of saturated

(sodium thiosulfate) solution to quench excess bromine. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Silica gel) yields the 5-bromo product.

-

Note: This protocol avoids harsh Lewis acids and provides high regioselectivity for the C-5 position over C-7.

-

Protocol B: The Gould-Jacobs Reaction (Fluoroquinolone Core)

Target: 6-Fluoro-4-quinolone-3-carboxylate Mechanism: Thermal cyclization of an anilinomethylenemalonate.

Step-by-Step Methodology:

-

Condensation: Mix 3-fluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.0 equiv) in ethanol. Heat to reflux for 2 hours.

-

Isolation: Cool to precipitate the acrylate intermediate. Filter and dry.

-

Cyclization (The Critical Step): Add the intermediate to diphenyl ether (

) pre-heated to 250 °C.-

Safety Warning: This requires high-temperature apparatus. Ensure vigorous stirring.

-

-

Reaction: Maintain 250 °C for 30–45 minutes. Evolution of ethanol vapor indicates cyclization.

-

Workup: Cool the mixture to ~80 °C and add hexane to precipitate the quinolone product. Filter and wash with hexane to remove diphenyl ether.

-

Hydrolysis (Optional): Reflux in NaOH/EtOH to obtain the free carboxylic acid (e.g., for Ciprofloxacin synthesis).

Visualization: Synthetic Workflow

Figure 2: The Gould-Jacobs pathway for constructing the fluoroquinolone core.[3]

Mechanism of Action: The Halogen Bond[4]

Understanding the binding mode is essential for rational design. In kinase inhibitors (e.g., CLK3 or Pim-1), halogenated quinolines often exploit the "Halogen Bond" to increase affinity.

Mechanistic Diagram: Halogen Bonding in the Binding Pocket

Figure 3: Directional Halogen Bonding (XB) between a quinoline iodine and protein carbonyl.

Key Insight: The angle of the C-X···O interaction is critical. Ideally, it should be near 180° to maximize the overlap between the

Future Directions

The field is moving toward Late-Stage Functionalization (LSF) . Instead of building the ring with the halogen, researchers are using C-H activation (e.g., Pd-catalyzed) to install halogens or halogenated moieties (like

References

-

Biological Interest of Quinoline Derivatives

-

SAR of Fluoroquinolones

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.[6] PMC, 2022.

-

-

Halogen Bonding in Drug Discovery

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med. Chem., 2012.[7]

-

-

Metal-Free Halogenation Protocols

-

Biofilm Eradication by Halogenated Quinolines

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03605D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. orgsyn.org [orgsyn.org]

Comprehensive Technical Guide on 4-Bromo-7,8-dichloro-2-methylquinoline: Nomenclature, Structural Elucidation, and Synthetic Methodologies

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to rationally design and synthesize highly functionalized heterocyclic scaffolds. 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1) represents a privileged building block in medicinal chemistry. Its polyhalogenated quinoline core provides multiple orthogonal vectors for late-stage functionalization, making it highly valuable for the development of kinase inhibitors, antimalarial agents, and novel antimicrobial libraries.

This whitepaper provides an in-depth technical analysis of its structural identifiers, physicochemical properties, and a field-proven, self-validating synthetic methodology.

Structural Nomenclature and Molecular Identifiers

The precise identification of this molecule relies on strict adherence to IUPAC nomenclature and topological mapping.

-

IUPAC Name: 4-bromo-7,8-dichloro-2-methylquinoline

-

Canonical SMILES: Cc1cc(Br)c2ccc(Cl)c(Cl)c2n1

Topological Breakdown & Causality of Nomenclature

The naming convention is dictated by the prioritization of the quinoline bicyclic system.

-

Heteroatom Prioritization: The nitrogen atom is designated as position 1 (

). -

Substituent Mapping:

-

A methyl group is located at the

position, adjacent to the nitrogen. -

The

position remains unsubstituted. -

A bromine atom is positioned at

, which is highly reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing nature of the heterocycle. -

The benzene ring contains two chlorine atoms at the

and

-

-

SMILES Elucidation: In the SMILES string Cc1cc(Br)c2ccc(Cl)c(Cl)c2n1, the ring closure identifiers (1 and 2) accurately map the fusion of the pyridine and benzene rings at the

and

Physicochemical Properties & Computational Predictions

Understanding the physicochemical profile is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The data is summarized in Table 1.

Table 1: Physicochemical Profile of 4-bromo-7,8-dichloro-2-methylquinoline

| Property | Value | Structural Implication |

| Molecular Formula | C₁₀H₆BrCl₂N | Defines the exact atomic composition. |

| Molecular Weight | 290.97 g/mol | Ideal for fragment-based drug design (MW < 300). |

| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |

| Hydrogen Bond Acceptors | 1 | The |

| Topological Polar Surface Area | 12.9 Ų | Highly lipophilic; predicts excellent blood-brain barrier (BBB) penetration. |

| Rotatable Bonds | 0 | Rigid scaffold, minimizing entropic penalty upon target binding. |

(Data derived from standard chemical database parameters).

Mechanistic Synthetic Pathways: Causality and Design

Designing a synthesis for 4-bromo-7,8-dichloro-2-methylquinoline requires strict regiocontrol. The most robust approach utilizes the Conrad-Limpach synthesis followed by a nucleophilic aromatic substitution (

Why the Conrad-Limpach Approach?

The selection of the Conrad-Limpach reaction over alternative methods (like the Skraup or Doebner-Miller synthesis) is dictated by the absolute requirement for a

Why Phosphorus Oxybromide ( )?

Direct bromination of quinolines often yields mixtures. However, treating the 4-quinolone intermediate with

Experimental Protocol: A Self-Validating Workflow

Every robust chemical protocol must be self-validating. The following workflow incorporates physical and chromatographic checkpoints to ensure success without requiring immediate NMR verification ().

Step 1: Enamine Condensation

-

Procedure: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid. Reflux at 110 °C.

-

Self-Validation: The reaction is monitored volumetrically. The theoretical yield of water will collect in the Dean-Stark trap. Once water evolution ceases (typically 4-6 hours), the condensation is complete.

Step 2: Thermal Cyclization (Conrad-Limpach)

-

Procedure: Pre-heat Dowtherm A (or diphenyl ether) to 250 °C. Add the concentrated enamine from Step 1 dropwise to the hot solvent. Maintain the temperature for 30–45 minutes, then cool to room temperature.

-

Self-Validation: The product, 7,8-dichloro-2-methylquinolin-4(1H)-one, is highly polar. As the non-polar Dowtherm A cools, the product will spontaneously precipitate as a solid. Filtration and a hexane wash yield the intermediate. TLC (100% EtOAc) will show a baseline spot (

), confirming the loss of the mobile enamine.

Step 3: Halogenation ( )

-

Procedure: Suspend the solid quinolone in neat

(3.0 eq) and heat to 90 °C for 2 hours. Carefully quench the reaction over crushed ice, neutralize with saturated -

Self-Validation: The physical state change is the primary indicator: the solid quinolone will completely dissolve into the

melt as the reaction proceeds. Post-workup TLC (Hexane/EtOAc 4:1) will reveal the complete disappearance of the baseline starting material and the emergence of a high-

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the reagents and intermediates discussed in the protocol.

Figure 1: Step-by-step synthetic workflow for 4-bromo-7,8-dichloro-2-methylquinoline.

References

-

Peet, N. P., & Williams, J. D. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications (via PMC), 2009. URL:[Link]

-

Nakahara, S., & Kubo, A. "TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED TETRACYCLIC AROMATIC ALKALOID." Heterocycles (via CLOCKSS), 2005. URL:[Link]

Biological activity of 4-bromo-substituted quinolines

The Biological Activity of 4-Bromo-Substituted Quinolines: A Technical Guide

PART 1: CORE DIRECTIVE

This guide deviates from standard pharmacopeia entries to address a critical nuance in medicinal chemistry: the dual role of 4-bromoquinolines as both reactive electrophilic warheads and privileged scaffolds for high-affinity kinase inhibitors and antimalarials. Rather than listing generic properties, we will explore the chemical biology of the C-4 position, detailing how the bromine atom serves as a linchpin for structure-activity relationship (SAR) exploration in the human kinome and Plasmodium proteome.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The C-4 Paradox

In the realm of quinoline pharmacology, the 4-position is a "privileged" site. While 4-chloroquinolines (e.g., the chloroquine precursor) are ubiquitous, 4-bromo-substituted quinolines offer a distinct electronic and steric profile. The C-Br bond at position 4 is significantly more labile than the C-Cl bond, making these compounds highly reactive electrophiles in nucleophilic aromatic substitution (

The Pharmacological Distinction:

-

As Intermediates: 4-Bromoquinolines are the "gateway" molecules. Their high reactivity allows for the rapid installation of complex amines, ethers, and carbon nucleophiles (via Suzuki-Miyaura coupling) under milder conditions than their chlorinated counterparts.[1]

-

As Bioactive Agents: When retained in the final structure, the 4-bromo group acts as a heavy halogen, capable of forming halogen bonds (X-bonds) with backbone carbonyls in protein binding pockets. This interaction is distinct from the hydrophobic filling provided by a methyl or chloro group.

Therapeutic Applications & Mechanisms of Action[2][3][4][5][6]

A. Kinase Inhibition (EGFR, GAK, PKN3)

The most profound biological activity of 4-bromo-substituted quinolines (and their immediate derivatives) lies in oncology.

-

Mechanism: 4-Anilinoquinolines, derived directly from 4-bromoquinoline precursors, function as Type I ATP-competitive inhibitors.

-

The "Gatekeeper" Interaction: In the Epidermal Growth Factor Receptor (EGFR), the quinoline nitrogen accepts a hydrogen bond from the hinge region (Met793), while the substituent at the 4-position projects into the solvent-accessible pocket or interacts with the gatekeeper residue (Thr790).

-

Cyclin G Associated Kinase (GAK): Recent studies identified 4-anilinoquinolines as potent GAK inhibitors (Kd = 31 nM).[2] The 4-bromo group in precursors allows for the introduction of specific anilines that grant >50,000-fold selectivity over other Numb-associated kinases.

B. Antimalarial Activity (Heme Detoxification)

While Chloroquine (4-amino-7-chloroquinoline) is the gold standard, 4-bromo analogs have been investigated for activity against chloroquine-resistant (CQR) Plasmodium falciparum.

-

MOA: These compounds accumulate in the parasite's acidic digestive vacuole. The quinoline ring

-stacks with ferriprotoporphyrin IX (free heme), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme lyses the parasite. -

SAR Insight: The larger atomic radius of Bromine (1.14 Å) vs. Chlorine (0.99 Å) at the 4-position (or active site modifications derived from it) alters the

-stacking geometry, potentially overcoming resistance mechanisms dependent on specific steric clashes in the drug transporter PfCRT.

C. Antimicrobial & Antifungal

Highly brominated quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline) are well-known antiseptics. However, 4-bromo derivatives specifically target DNA gyrase in bacteria via intercalation, although their high reactivity often necessitates their conversion to 4-amino forms to reduce host toxicity.

Experimental Protocols

Protocol A: Synthesis of 4-Bromoquinoline (The Precursor)

Rationale: Direct bromination is difficult due to ring deactivation. The standard route proceeds via the 4-hydroxy intermediate.

-

Starting Material: 4-Hydroxyquinoline (Quinolin-4-ol).

-

Reagent: Phosphorus oxybromide (

) or -

Procedure:

-

Dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous DMF.

-

Add

(1.1 eq) dropwise at 0°C under -

Heat to 60-80°C for 2 hours. Monitoring: TLC (Hexane/EtOAc 7:[1]3) will show the disappearance of the polar starting material and appearance of a non-polar spot.

-

Quench: Pour onto crushed ice/NaHCO3. Critical Step: The 4-bromo product is acid-sensitive; ensure pH > 7 during isolation to prevent hydrolysis back to the quinolone.

-

Purification: Flash chromatography (SiO2, CH2Cl2).[1]

-

Protocol B: In Vitro Kinase Assay (EGFR Inhibition)

Rationale: To validate the biological activity of the 4-substituted quinoline derivative.

-

System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Reagents: Recombinant EGFR kinase domain, biotinylated poly-Glu-Tyr substrate, ATP (at

), Europium-cryptate labeled anti-phosphotyrosine antibody. -

Workflow:

-

Incubate 4-bromo-derivative (serial dilutions, 1 nM - 10 µM) with EGFR enzyme and peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 5 mM

) for 15 mins. -

Initiate reaction with ATP. Incubate 60 mins at RT.

-

Stop reaction with EDTA/Detection buffer containing Eu-antibody and XL665-streptavidin.

-

Readout: Measure FRET signal (665 nm/620 nm ratio).

-

Data Analysis: Plot % Inhibition vs. Log[Compound] to determine

.

-

PART 3: VISUALIZATION & FORMATTING

Diagram 1: The 4-Bromoquinoline Synthetic Hub

This diagram illustrates the central role of the 4-bromo motif in accessing diverse bioactive scaffolds.

Caption: The 4-bromo substituent serves as a versatile leaving group, enabling divergent synthesis of three major therapeutic classes.[1]

Diagram 2: Mechanism of Action - Kinase Inhibition

This diagram details how the quinoline core interacts within the ATP-binding pocket of kinases like EGFR.

Caption: Binding mode of quinoline inhibitors. The N1 interacts with the hinge, while the 4-substituent dictates selectivity via the gatekeeper.

Table 1: Comparative Activity of 4-Substituted Quinolines

| Compound Class | 4-Substituent | Primary Target | Mechanism | Key Reference |

| Precursor | Bromine (-Br) | Synthetic Intermediate | Electrophile ( | [1] |

| Antimalarial | Amino-alkyl (-NH-R) | Heme (Fe2+) | [5] | |

| Kinase Inhibitor | Anilino (-NH-Ph) | EGFR / GAK | ATP Competition (Type I) | [2] |

| Anticancer | Methoxy (-OMe)* | Topoisomerase I | DNA Intercalation | [3] |

*Note: In "highly brominated" quinolines (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline), the 4-position is often unsubstituted (H) or methoxy, while Br occupies the benzene ring.[1]

References

-

Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Institutes of Health (PMC). Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PubMed.[1] Available at: [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: [Link][1][3]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

4-Bromo-7,8-dichloro-2-methylquinoline molecular weight and formula

Technical Monograph: 4-Bromo-7,8-dichloro-2-methylquinoline

Abstract This technical guide provides a comprehensive analysis of 4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1), a halogenated heterocyclic scaffold critical in the synthesis of bioactive quinoline derivatives.[1] Characterized by a molecular formula of C₁₀H₆BrCl₂N and a molecular weight of 290.97 g/mol , this compound serves as a high-value intermediate in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions targeting kinase inhibitors and anti-infective agents.[1] This document details its physicochemical identity, synthetic pathways, and analytical characterization standards.

Part 1: Physicochemical Identity

The precise characterization of 4-Bromo-7,8-dichloro-2-methylquinoline is essential for stoichiometry in multi-step synthesis. The presence of multiple halogen atoms (one bromine, two chlorines) creates a distinct isotopic signature necessary for mass spectrometric verification.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 4-Bromo-7,8-dichloro-2-methylquinoline |

| CAS Number | 1070879-66-1 |

| Molecular Formula | C₁₀H₆BrCl₂N |

| Average Molecular Weight | 290.97 g/mol |

| Monoisotopic Mass | 288.9061 Da (Calculated for ⁷⁹Br, ³⁵Cl₂) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Chloroform; Low solubility in water |

| Melting Point | Predicted range:[1][2][3][4][5] 115–125 °C (Based on structural analogs) |

Isotopic Distribution Analysis (Mass Spectrometry) Due to the natural abundance of Chlorine (³⁵Cl/³⁷Cl ≈ 3:[1]1) and Bromine (⁷⁹Br/⁸¹Br ≈ 1:1), the mass spectrum will not show a single parent peak.

-

M+0 (288.9): ⁷⁹Br + ³⁵Cl + ³⁵Cl[1]

-

M+2 (290.9): High intensity due to contributions from (⁸¹Br + ³⁵Cl + ³⁵Cl) and (⁷⁹Br + ³⁷Cl + ³⁵Cl).[1]

-

M+4 (292.9): Significant intensity from mixed isotopes.[1]

-

M+6 (294.9): Lower intensity (⁸¹Br + ³⁷Cl + ³⁷Cl).[1]

-

Analyst Note: A characteristic "jagged" cluster spanning ~6 Da is the primary confirmation of the BrCl₂ motif.[1]

Part 2: Synthetic Pathways

The synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline typically follows a Conrad-Limpach cyclization strategy to form the quinoline core, followed by functional group interconversion.[1]

Retrosynthetic Logic

-

Target: 4-Bromo-7,8-dichloro-2-methylquinoline.[1][2][3][6][7]

-

Immediate Precursor: 7,8-Dichloro-2-methylquinolin-4-ol (CAS 203626-50-0).[1][8][9]

-

Bond Disconnection: C4–Br bond formation via deoxybromination.[1]

-

Starting Materials: 2,3-Dichloroaniline + Ethyl Acetoacetate.

Step-by-Step Protocol

Step 1: Enamine Formation & Cyclization (Conrad-Limpach) [1]

-

Reagents: 2,3-Dichloroaniline, Ethyl acetoacetate, Acid catalyst (p-TsOH), Dowtherm A (solvent).

-

Procedure:

-

Reflux aniline and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to remove water.[1] This forms the intermediate enamine (ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate).[1]

-

Add the isolated enamine dropwise to boiling Dowtherm A (~250 °C). The high temperature drives the thermal cyclization to form the 4-hydroxyquinoline core.[1]

-

Cool and dilute with hexane to precipitate 7,8-dichloro-2-methylquinolin-4-ol .

-

Step 2: Deoxybromination

-

Reagents: Phosphorus Oxybromide (POBr₃) or PBr₃/DMF.[1]

-

Procedure:

-

Suspend the quinolin-4-ol in anhydrous toluene or DCE.[1]

-

Add POBr₃ (1.5 equiv) cautiously under inert atmosphere (N₂).[1]

-

Heat to reflux (100–110 °C) for 2–4 hours. The -OH group is converted to -Br via an intermediate phosphoryl species.[1]

-

Quench: Pour onto crushed ice/NaHCO₃ carefully (exothermic).

-

Isolation: Extract with DCM, dry over MgSO₄, and recrystallize from ethanol/heptane.

-

Figure 1: Synthetic workflow from aniline precursor to final brominated target via Conrad-Limpach cyclization.[1]

Part 3: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 2.70 ppm (s, 3H): Methyl group at C2. This singlet is diagnostic for the "2-methyl" subclass.[1]

-

δ 7.80–8.20 ppm (m, 3H): Aromatic protons.

2. Quality Control Checkpoints

-

TLC: 20% Ethyl Acetate in Hexanes.[1] The bromo-product (Target) will have a significantly higher Rf (0.6–0.[1]8) compared to the polar hydroxy-precursor (Rf < 0.2).[1]

-

HPLC: Monitor at 254 nm. Impurities often include unreacted quinolin-4-ol or the 4-chloro analog if POCl₃ was used in shared glassware.[1]

Part 4: Applications in Drug Discovery

The 4-bromo-7,8-dichloro-2-methylquinoline scaffold is a "privileged structure" in medicinal chemistry.[1]

Structural Activity Relationship (SAR) Utility:

-

C4 Position (Bromine): The most reactive site.[1] It serves as an electrophile for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings.[1] This allows researchers to attach aryl, heteroaryl, or amine side chains to modulate biological affinity.

-

C7/C8 Positions (Chlorines): These halogens provide lipophilicity and metabolic stability (blocking P450 oxidation sites).[1] They are generally unreactive under standard C4-coupling conditions, allowing for chemoselective derivatization.[1]

-

C2 Position (Methyl): Provides steric bulk and can be oxidized to an aldehyde or acid for further elaboration.[1]

Therapeutic Relevance:

-

Kinase Inhibition: Quinolines substituted at C4 are frequent scaffolds for ATP-competitive inhibitors.[1]

-

Antimalarials: Analogs of this structure (e.g., mefloquine derivatives) rely on the quinoline core for π-stacking with heme.[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][10] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text for Quinoline synthesis).

Sources

- 1. 1070879-52-5|4-Bromo-8-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 2. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 3. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]

- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. PubChemLite - 4-bromo-7,8-dichloroquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline - CAS号 1031928-57-0 - 摩熵化学 [molaid.com]

- 7. marketreport.jp [marketreport.jp]

- 8. AB213656 | CAS 203626-50-0 – abcr Gute Chemie [abcr.com]

- 9. sostie.com [sostie.com]

- 10. 4-Bromo-7,8-difluoroquinoline | 1189106-43-1 | Benchchem [benchchem.com]

Advanced Safety and Application Whitepaper: 4-Bromo-7,8-dichloro-2-methylquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1)

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach halogenated quinolines not merely as static chemical reagents, but as highly tunable, reactive scaffolds. 4-Bromo-7,8-dichloro-2-methylquinoline is a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and anti-infective agents.

The strategic placement of halogens on this molecule—a bromine at the highly reactive C-4 position and chlorines at the C-7 and C-8 positions—creates a unique electronic environment. This whitepaper decodes the Safety Data Sheet (SDS) parameters through the lens of mechanistic chemistry. By understanding why this molecule behaves the way it does, researchers can implement self-validating frameworks for safe handling and leverage its differential reactivity for site-selective functionalization.

Physicochemical Properties & Mechanistic Hazard Assessment

Understanding the hazards of a chemical requires mapping its electronic structure. The electron-withdrawing nature of the quinoline core, amplified by the C-7 and C-8 chlorine atoms, renders the C-4 bromine highly susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition. This exact reactivity, while synthetically desirable, dictates its toxicological and environmental profile.

Table 1: Core Physicochemical Properties

Data supported by structural analyses from 1.

| Property | Value | Mechanistic Implication |

| CAS Number | 1070879-66-1 | Unique identifier for regulatory and SDS compliance. |

| Molecular Formula | C10H6BrCl2N | High halogen content significantly increases lipophilicity. |

| Molecular Weight | 290.97 g/mol | Optimal mass for integration into small-molecule drug libraries. |

| Appearance | Solid (Powder) | Micro-dust generation presents acute inhalation risks. |

| SMILES | CC1=NC2=C(Cl)C(Cl)=CC=C2C(Br)=C1 | Encodes the 3D stereoelectronic topology for computational modeling. |

Table 2: GHS Hazard Identification & Causality

Hazard profile extrapolated from standardized SDS data for halogenated quinoline analogs (2).

| Hazard Class | Category | Statement | Chemical Causality |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The lipophilic quinoline core rapidly absorbs across the gastric mucosa. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | The electrophilic C-4 position can react with skin proteins via covalent binding. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Halogenated dust interacts directly and aggressively with the aqueous tear film. |

| STOT (Single) | Category 3 | H335: May cause respiratory irritation | Inhaled particulates induce localized inflammatory responses in the alveoli. |

Self-Validating Protocol: Handling and Storage

Standard SDS guidelines often list generic Personal Protective Equipment (PPE). In a high-performance laboratory, a self-validating protocol ensures that failure at any step is immediately detectable before chemical exposure occurs.

Protocol 1: Closed-Loop Handling Procedure

-

Environmental Verification: Activate the fume hood and verify the face velocity is between 0.4–0.6 m/s using a digital anemometer.

-

Validation Step: A visual smoke test must show unidirectional flow. If turbulence or backflow is observed, abort handling immediately.

-

-

Barrier Selection: Don double nitrile gloves.

-

Causality: Halogenated aromatics can rapidly permeate single-layer latex. Nitrile provides superior chemical resistance to the quinoline scaffold.

-

-

Static-Free Transfer: Use a grounded, anti-static spatula for weighing the solid.

-

Validation Step: Observe the powder during transfer. If it clings to the spatula walls or weighing boat, static charge is present, increasing aerosolization risk. Discharge the area via an ionizing bar before proceeding.

-

-

Decontamination & Quenching: Post-transfer, wipe down all surfaces with a mildly basic solution (e.g., 5% NaHCO3).

-

Causality: Basic conditions neutralize any trace hydrobromic (HBr) or hydrochloric (HCl) acid generated by ambient moisture degradation of the halogens.

-

Application Workflow: Site-Selective Functionalization

The true synthetic value of 4-Bromo-7,8-dichloro-2-methylquinoline lies in its differential reactivity (3). The C-4 carbon-bromine bond is significantly weaker and more electronically activated by the adjacent nitrogen than the C-7 and C-8 carbon-chlorine bonds. This allows for precise, site-selective Palladium-catalyzed cross-coupling.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

-

Reagent Preparation: Dissolve 4-Bromo-7,8-dichloro-2-methylquinoline (1.0 eq) and the target boronic acid (1.1 eq) in strictly degassed 1,4-dioxane.

-

Causality: Degassing removes dissolved oxygen, preventing the premature oxidation and deactivation of the Pd(0) catalyst.

-

-

Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous K₂CO₃ (2.0 eq) under an inert argon atmosphere.

-

Validation Step: The solution must transition from a pale yellow to a deep red/brown, visually confirming the reduction of Pd(II) to the active Pd(0) species.

-

-

Thermal Cycling: Heat the reaction precisely to 80°C.

-

Causality: This temperature provides sufficient activation energy for the C-Br oxidative addition while remaining strictly below the thermodynamic threshold for C-Cl cleavage, ensuring perfect chemoselectivity.

-

-

Reaction Monitoring: Sample the mixture at 2 hours and analyze via LC-MS.

-

Validation Step: The complete disappearance of the 290.97 m/z peak and the appearance of the desired product mass confirms successful C-4 functionalization without over-coupling at the C-7/C-8 positions.

-

Mechanistic Pathway Visualization

To fully grasp the chemoselectivity described in Protocol 2, we must visualize the catalytic cycle. The diagram below illustrates the preferential oxidative addition at the C-4 position, driven by the weaker bond dissociation energy of the C-Br bond compared to the C-Cl bonds.

Figure 1: Site-selective Palladium-catalyzed cross-coupling workflow at the C4-bromo position.

References

Sources

Commercial Sourcing and Analytical Validation of 4-Bromo-7,8-dichloro-2-methylquinoline in Drug Discovery

Executive Summary

In modern medicinal chemistry, the quinoline scaffold remains a highly privileged pharmacophore, frequently embedded within the architecture of antimalarials, antibacterial agents, and targeted kinase inhibitors. Specifically, 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1) has emerged as a critical building block. As a Senior Application Scientist, I have observed that the successful integration of this intermediate into high-throughput drug discovery pipelines depends entirely on the integrity of the commercial supply chain and the rigorousness of in-house analytical validation. This whitepaper provides an in-depth technical guide on sourcing this compound, validating its structural integrity, and leveraging its unique physicochemical properties in downstream synthesis.

Physicochemical Profiling & Structural Causality

Before integrating any commercial building block into a synthetic workflow, one must understand the causality behind its structural design. The molecular architecture of 4-Bromo-7,8-dichloro-2-methylquinoline (

-

The C4-Bromine Handle: Bromine at the C4 position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. This makes the C4 position exceptionally reactive toward Palladium(0)-catalyzed oxidative addition, serving as the primary synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

-

The 7,8-Dichloro Substitution: Halogenation at the C7 and C8 positions serves a dual biological purpose. First, it provides significant metabolic stability by blocking cytochrome P450-mediated oxidation at these electron-rich sites. Second, the heavy chlorine atoms increase the lipophilicity (LogP) and steric bulk of the western hemisphere of the molecule, which is often required to occupy deep, hydrophobic allosteric pockets in kinase targets.

-

The C2-Methyl Group: The methyl group at C2 provides localized steric hindrance. In downstream derivatives, this steric bulk restricts the rotational degrees of freedom of substituents at the C3 or C4 positions, locking the molecule into a bioactive conformation that enhances target binding affinity.

Strategic Sourcing: Commercial Supplier Evaluation

Procuring high-quality intermediates is a foundational step in drug development. Impurities from commercial batches—such as unreacted dichloroaniline precursors or isomeric halogenated quinolines—can poison palladium catalysts or introduce inseparable byproducts in late-stage synthesis.

Based on current market availability, several commercial suppliers provide 4-Bromo-7,8-dichloro-2-methylquinoline. We evaluate suppliers based on their analytical transparency, scale-up capabilities, and purity specifications.

Table 1: Commercial Supplier Landscape for CAS 1070879-66-1

| Supplier Name | Catalog / Product ID | Purity Specification | Key Capability / Focus |

| BLD Pharm | BD658849 | ≥ 95% (NMR/LC-MS) | High-throughput building block synthesis and rapid global shipping |

| ChemNewTech | CAS 1070879-66-1 | Custom Synthesis | Bulk production and custom scaling for late-stage development |

| Echemi (Aggregator) | Multiple | Variable | Global sourcing, price comparison, and SDS availability |

Data synthesized from verified supplier catalogs including 1 [1],2 [2], and 3 [3].

In-House Analytical Validation Protocol (QC)

Trusting a Certificate of Analysis (CoA) without in-house verification is a critical failure point in drug discovery. Every protocol described below is designed as a self-validating system to ensure the integrity of the received batch.

Figure 1: Supplier selection and in-house analytical validation workflow for compound QC.

Step-by-Step Methodology: LC-MS Purity Profiling

-

Sample Preparation: Dissolve 1.0 mg of the supplied compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

-

Column Selection: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Causality: The C18 stationary phase effectively retains the highly lipophilic dichloro-quinoline core, allowing for baseline separation from polar reaction impurities.

-

-

Mobile Phase Gradient: Run a steep gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Causality: A steep gradient ensures that highly lipophilic synthetic byproducts (such as unreacted 2,3-dichloroaniline) are forcibly eluted, preventing carryover and ensuring an accurate purity calculation via UV integration (254 nm).

-

-

Mass Detection: Monitor via positive electrospray ionization (ESI+).

-

Validation Metric: The basic quinoline nitrogen readily protonates, yielding an expected

of ~289.9 m/z for the lowest mass isotopologue. Crucially, the spectrum must display a complex isotopic signature characteristic of an

-

Step-by-Step Methodology: NMR Structural Validation

-

Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-

.-

Causality: DMSO-

is selected over Chloroform-

-

-

Signal Interpretation (400 MHz):

-

Verify the C3 proton, which typically appears as a distinct singlet around 7.8–8.0 ppm.

-

Verify the C5 and C6 protons. Because they are adjacent on the aromatic ring, they will couple to each other, producing two doublets with an ortho coupling constant (

Hz) in the 7.5–8.2 ppm range. -

Validation Metric: The presence of exactly two ortho-coupled doublets on the western ring definitively confirms the 7,8-dichloro substitution pattern, ruling out isomeric impurities (e.g., 5,8-dichloro or 6,8-dichloro derivatives) that would exhibit different splitting patterns.

-

Mechanistic Utility in Drug Discovery

Once validated, 4-Bromo-7,8-dichloro-2-methylquinoline serves as a highly modular core for drug discovery. In the context of oncology, quinoline derivatives are frequently utilized to block aberrant kinase signaling pathways (e.g., c-Met, VEGFR).

By subjecting the C4-bromide to a Buchwald-Hartwig amination with a functionalized aniline, researchers can rapidly generate a library of kinase inhibitors. The 7,8-dichloro moiety anchors the molecule deep within the hydrophobic pocket of the kinase hinge region, while the newly introduced C4-amine extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Figure 2: Synthetic utility of the quinoline core and downstream biological signaling blockade.

Conclusion

The commercial sourcing of 4-Bromo-7,8-dichloro-2-methylquinoline represents a critical intersection of supply chain logistics and rigorous analytical chemistry. By understanding the causality behind its structural features and implementing strict, self-validating in-house QC protocols (LC-MS isotopic profiling and NMR coupling constant analysis), drug development professionals can confidently utilize this privileged scaffold to accelerate the discovery of novel therapeutics.

References

-

"871493-04-8 3-bromo-6-fluoro-2,4-dimethylpyridine" (Supplier listing for 4-Bromo-7,8-dichloro-2-methylquinoline), CHEMNEWTECH.COM,[Link]

Sources

Unlocking the 2-Methylquinoline Pharmacophore: A Comprehensive SAR and Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

The quinoline scaffold is a ubiquitous, privileged structure in medicinal chemistry. Among its derivatives, 2-methylquinoline (quinaldine) has emerged as a highly versatile pharmacophore. The presence of the C-2 methyl group is not merely a steric placeholder; its acidic protons (lowered pKa due to the adjacent electron-withdrawing imine-like nitrogen) allow for facile C–H functionalization. This chemical reactivity enables the rapid generation of styryl, aldimine, and chalcone derivatives without the need for harsh organometallic reagents.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the Structure-Activity Relationship (SAR) of 2-methylquinoline analogs, explaining the causality behind specific regioselective modifications and providing self-validating experimental protocols for both oncology and infectious disease applications.

Mechanistic Basis of Regioselective SAR

The functionalization of the 2-methylquinoline core dictates its biological target. Modifications generally fall into three strategic categories:

-

C-4 Substitutions (Anilino/Chalcone): Primarily utilized in oncology to target the ATP-binding pockets of kinases (e.g., EGFR).

-

C-8 Substitutions (Hydroxyl/Fluoro): Exploited for metal chelation, ROS generation, and metabolic stability.

-

C-2 Methyl Functionalization (Styryl/Aldimine): Critical for antimalarial drug design, allowing the molecule to evade efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT).

Caption: Regioselective SAR pathways of 2-methylquinoline for oncology and infectious diseases.

Anticancer SAR Profiling

The development of 2-methylquinoline-based anticancer agents relies heavily on optimizing steric bulk and electronic distribution to maximize target affinity.

The 6,8-Difluoro-2-Methylquinoline Core

The strategic placement of fluorine atoms at the C-6 and C-8 positions significantly enhances metabolic stability by preventing cytochrome P450-mediated oxidation. When this core is functionalized with a 4-anilino moiety, it acts as a potent kinase inhibitor. SAR data indicates that introducing bulky, hydrophobic alkyl groups (such as isopropyl or tert-butyl) at the meta-position of the aniline ring dramatically enhances cytotoxicity against HeLa and BGC-823 cell lines, achieving IC50 values lower than the clinical standard Gefitinib . The causality here is structural: the steric bulk optimally fills the hydrophobic sub-pocket of the EGFR kinase domain, locking the enzyme in an inactive conformation.

8-Hydroxy-2-Methylquinoline Derivatives

For 8-hydroxy-2-methylquinoline analogs, the C-8 hydroxyl group is the absolute determinant of activity. Studies show prominent antitumor effects against K562 and T47D cancer cell lines . If the hydroxyl group is replaced by an alkoxyl group, the activity is completely abolished. This binary SAR outcome suggests a mechanism reliant on intracellular metal chelation (e.g., copper or iron), leading to localized reactive oxygen species (ROS) generation and subsequent apoptosis.

Quantitative Anticancer SAR Data

| Compound Class | Key Substitution | Target Cell Line | IC50 / Efficacy | Mechanistic Rationale |

| 6,8-Difluoro-2-methylquinoline | 3-isopropyl-4-anilino | HeLa, BGC-823 | < Gefitinib baseline | Steric bulk at meta-position enhances hydrophobic pocket binding. |

| 8-Hydroxy-2-methylquinoline | C-8 Hydroxyl | K562, T47D | High cytotoxicity | Intracellular metal chelation; alkoxy substitution abolishes activity. |

| Quinoline-Chalcone Hybrid | C-4 Chalcone linkage | MGC-803 | 1.38 µM | Dual-targeting of tubulin polymerization and apoptotic pathways . |

Antimalarial SAR & Molecular Hybridization

With the rise of Chloroquine-Resistant (CQR) Plasmodium falciparum, the 2-methylquinoline core has been re-engineered via molecular hybridization to evade the PfCRT efflux pump.

2-Arylvinylquinolines (Styrylquinolines)

By oxidizing the C-2 methyl group to an aldehyde and subjecting it to a Horner-Wadsworth-Emmons (HWE) olefination, researchers have developed 2-arylvinylquinolines. These compounds exhibit low nanomolar antiplasmodial activity against the CQR Dd2 strain with a Selectivity Index (SI) > 200 . The rigid, planar E-styryl linkage is crucial; it allows the molecule to intercalate deeply into ferriprotoporphyrin IX, inhibiting its crystallization into non-toxic hemozoin.

Aldimine Conjugates

Condensation of the 2-methylquinoline core with specific aldehydes yields aldimine conjugates. A highly optimized aldimine derivative demonstrated an IC50 of 0.033 µM against the PfDd2 strain—approximately 5 times more potent than standard chloroquine .

Quantitative Antimalarial SAR Data

| Compound Class | Key Substitution | Target Strain | IC50 | Mechanistic Rationale |

| Aldimine Conjugate | C-2 Aldimine linkage | PfDd2 (CQR) | 0.033 µM | Evades PfCRT efflux; strongly inhibits hemozoin formation. |

| 2-Arylvinylquinoline | C-2 Styryl linkage | PfDd2 (CQR) | Low nanomolar | Planar conformation allows intercalation into ferriprotoporphyrin IX. |

| Norbenzomorphan Hybrid | Bis-quinoline conjugation | Pf3D7 (CQS) | 0.089 µM | Bivalent binding to parasitic targets; enhanced lipophilicity. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that false positives (e.g., autofluorescence or incomplete reactions) are mathematically or analytically excluded.

Protocol A: Synthesis of 2-Arylvinylquinolines via HWE Olefination

Causality Check: The Horner-Wadsworth-Emmons (HWE) reaction is specifically chosen over a standard aldol condensation because the phosphonate intermediate thermodynamically drives the formation of the E-alkene. The E-isomer is strictly required for the planar pharmacophore to bind hemozoin.

-

Oxidation: Dissolve 2-methylquinoline (1.0 eq) in 1,4-dioxane. Add Selenium Dioxide (SeO2, 1.2 eq) and reflux for 4 hours to yield the corresponding quinoline-2-carbaldehyde. Validation: Monitor via TLC until the starting material spot disappears; filter through Celite to remove red selenium waste.

-

Carbanion Formation: In a flame-dried flask under N2, dissolve the target diethyl benzylphosphonate (1.1 eq) in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) dropwise. Stir for 30 minutes until H2 evolution ceases.

-

Olefination: Add the quinoline-2-carbaldehyde dropwise to the carbanion solution. Warm to room temperature and stir for 12 hours.

-

Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography (Hexane:EtOAc). Validation: Confirm E-geometry via 1H-NMR (trans-alkene coupling constant J ≈ 16 Hz).

Protocol B: High-Throughput SYBR Green I Antiplasmodial Assay

Causality Check: Human red blood cells (RBCs) lack a nucleus and DNA. Therefore, SYBR Green I dye, which fluoresces only when bound to double-stranded DNA, provides a highly specific readout of Plasmodium proliferation without background host interference.

Caption: Self-validating high-throughput SYBR Green I assay workflow for antiplasmodial screening.

-

Synchronization: Treat P. falciparum cultures (Dd2 and 3D7 strains) with 5% D-sorbitol to synchronize parasites at the ring stage.

-

Incubation: Plate parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add serial dilutions of the synthesized 2-methylquinoline analogs. Include Chloroquine as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 72 hours at 37°C under a 5% CO2, 5% O2, 90% N2 atmosphere.

-

Lysis & Staining: Add lysis buffer containing 2X SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

-

Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

-

Validation & Analysis: Calculate the IC50 using non-linear regression. Calculate the Resistance Index (RI = IC50 Dd2 / IC50 3D7). An RI < 1 indicates the compound has successfully bypassed PfCRT-mediated resistance.

References

-

Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.1

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC/NIH. 2

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. 3

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC/NIH. 4

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC/NIH. 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: De Novo Synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline

Executive Summary & Scientific Correction

As a Senior Application Scientist, it is critical to address a structural discrepancy in the proposed synthetic premise before initiating the protocol. The directive specifies 2-methylaniline (o-toluidine) as the starting material. However, utilizing 2-methylaniline in a standard quinoline synthesis yields an 8-methylquinoline core, which cannot directly produce a 7,8-dichloro substituted ring.

To successfully synthesize the target architecture—4-Bromo-7,8-dichloro-2-methylquinoline —the chemically accurate and viable precursor is 2,3-dichloroaniline . The 2-methyl group is instead installed via the cyclization partner, ethyl acetoacetate. This protocol has been optimized using the correct precursor to ensure scientific validity, high atom economy, and self-validating reproducibility.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on a robust three-step sequence:

-

Enamine Condensation: 2,3-dichloroaniline and ethyl acetoacetate undergo an acid-catalyzed condensation. A Dean-Stark apparatus is employed to drive the equilibrium forward by azeotropically removing water.

-

Conrad-Limpach Cyclization: The resulting enamine is subjected to thermal electrocyclic ring closure. The regioselectivity is governed by the sterics of the aniline; cyclization occurs exclusively at the unsubstituted ortho position (C6 of the aniline), yielding the 7,8-dichloro-4-quinolone core ().

-

Dehydroxylative Bromination: The tautomeric 4-quinolone is treated with phosphorus oxybromide (

).

Experimental Workflow

Fig 1: Three-step synthetic workflow for 4-Bromo-7,8-dichloro-2-methylquinoline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate

-

Procedure: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,3-dichloroaniline (16.2 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in 200 mL of anhydrous toluene. Add glacial acetic acid (0.6 g, 10 mmol). Reflux the mixture at 110 °C for 12 hours until water ceases to collect in the trap.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The primary amine spot (

) will disappear, replaced by a less polar enamine spot ( -

Causality & Rationale: Acetic acid activates the ketone carbonyl for nucleophilic attack. Toluene is chosen because it forms an azeotrope with water; its continuous removal prevents the hydrolysis of the newly formed Schiff base back to starting materials.

Step 2: Synthesis of 7,8-Dichloro-2-methylquinolin-4-ol

-

Procedure: Pre-heat 100 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a 3-neck flask to 250 °C under a nitrogen atmosphere. Dissolve the crude enamine from Step 1 in 20 mL of Dowtherm A and add it dropwise to the vigorously stirring, pre-heated solvent over 15 minutes. Maintain heating for an additional 30 minutes. Cool the mixture to room temperature and slowly add 200 mL of hexanes to precipitate the product. Filter the solid and wash with cold hexanes.

-